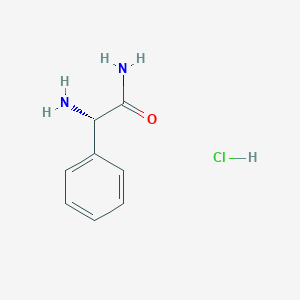

(S)-2-Amino-2-phenylacetamide hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-2-phenylacetamide hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenylacetamide hydrochloride typically involves the reaction of (S)-2-Amino-2-phenylacetic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the following steps:

Starting Material: (S)-2-Amino-2-phenylacetic acid.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.

Product Isolation: The product is isolated by crystallization from the reaction mixture, followed by filtration and drying to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(S)-2-Amino-2-phenylacetamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-2-phenylacetamide hydrochloride: The enantiomer of (S)-2-Amino-2-phenylacetamide hydrochloride with similar chemical properties but different biological activities.

2-Amino-2-phenylacetic acid: The precursor to this compound, used in similar synthetic applications.

N-Phenylglycine: A structurally related compound with different functional groups and reactivity.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. The compound’s ability to interact selectively with chiral targets makes it valuable in the development of enantioselective drugs and catalysts.

Activité Biologique

(S)-2-Amino-2-phenylacetamide hydrochloride, also known as phenylglycinamide, is an organic compound with significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 186.64 g/mol

- Appearance : White to off-white solid

- Solubility : Highly soluble in water due to its hydrochloride form, which enhances its bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This activity is particularly relevant in the context of developing new antibacterial agents, especially against resistant strains.

2. Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. IDO inhibition has implications for cancer therapy and immune modulation, making this compound a potential candidate for further investigation in these areas .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Studies have focused on its binding affinity and interactions with enzymes and receptors, which are critical for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table highlighting some comparable compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-Amino-N-methyl-3-phenylpropanamide | 144836-90-8 | 0.75 |

| (S)-Phenylalanine | 63-91-2 | 0.80 |

| (S)-2-Amino-N-(4-hydroxyphenyl)acetamide | 6485-67-2 | 0.84 |

This table illustrates that while there are several structurally similar compounds, the unique chirality and functional groups of this compound confer distinct biological activities .

Study on Anticancer Activity

In vitro studies have demonstrated that derivatives of (S)-2-Amino-2-phenylacetamide exhibit significant anticancer properties. For instance, one study reported that certain derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin, indicating their potential as effective therapeutic agents against various cancer cell lines .

Cholinesterase Inhibition

Another area of research has explored the compound's potential as an anti-cholinesterase agent. This activity is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit cholinesterase enzymes could contribute to improved cognitive function in affected individuals .

Propriétés

IUPAC Name |

(2S)-2-amino-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAFHGMXCFTOU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628665 | |

| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60079-51-8 | |

| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.